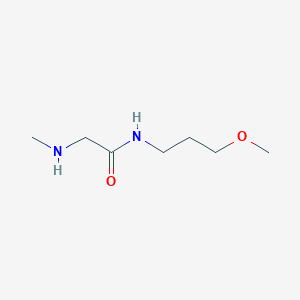![molecular formula C15H15NO2S B3161726 [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid CAS No. 872696-23-6](/img/structure/B3161726.png)
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid
Descripción general
Descripción
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid is a complex organic compound that features a thienyl group attached to a dihydroisoquinoline moiety, with an acetic acid functional group
Mecanismo De Acción
Target of Action
The primary targets of [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid are currently unknown. This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold , which has been used in the development of various bioactive compounds.
Mode of Action
As a derivative of 3,4-dihydroisoquinolin-1(2H)-one, it may share some of the biological activities associated with this scaffold . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the formation of the dihydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions. The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the acetic acid group is introduced through a carboxylation reaction, often using Grignard reagents or organolithium compounds followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, and purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Aplicaciones Científicas De Investigación
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]butyric acid: Contains a butyric acid group, offering different physicochemical properties.
Uniqueness
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the thienyl group enhances its electron-rich character, making it suitable for various electrophilic and nucleophilic reactions. Additionally, the acetic acid group provides a site for further functionalization, expanding its utility in synthetic chemistry and material science.
Propiedades
IUPAC Name |
2-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(18)10-16-8-7-11-4-1-2-5-12(11)15(16)13-6-3-9-19-13/h1-6,9,15H,7-8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPQCLGVHTCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)



![2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B3161668.png)

![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)



![3-Isopropyl-5-methyl-4H-[1,2,4]triazole](/img/structure/B3161702.png)


